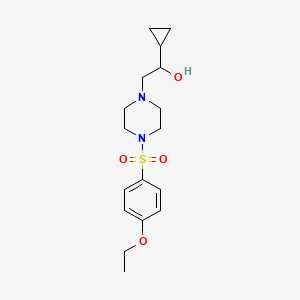

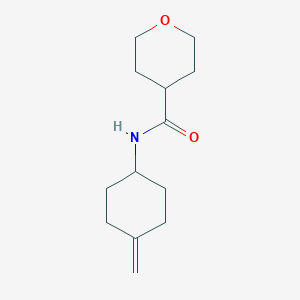

5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole” belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, a study described the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs in three steps, starting from substituted anilines .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

Pyrrole derivatives, such as those in the synthesis of a bis(oxazolinyl)pyrrole, have been utilized as supporting ligands for catalysis, demonstrating significant activity in Suzuki-type C−C coupling reactions. These reactions are foundational in organic synthesis, allowing for the creation of complex molecules through the formation of carbon-carbon bonds (Mazet & Gade, 2001).

Photoluminescent Materials

The incorporation of pyrrole units into conjugated polymers leads to materials with notable photoluminescent properties. These materials are promising for electronic applications due to their strong photoluminescence, good solubility, and processability into thin films (Beyerlein & Tieke, 2000).

Corrosion Inhibition

Pyrrole derivatives have been investigated as corrosion inhibitors for metals. For instance, 5-(phenylthio)-3H-pyrrole-4-carbonitriles showed effectiveness in inhibiting mild steel corrosion in hydrochloric acid, acting through adsorption on the metal surface (Verma et al., 2015).

Electronic and Electrochemical Applications

The synthesis of di- and tetraferrocenyl pyrroles has unveiled electronically intercommunicating iron centers within these molecules. Their electrochemical properties indicate potential for application in electronic devices, highlighting the versatility of pyrrole derivatives in molecular electronics (Hildebrandt et al., 2011).

Antimicrobial and Antitubercular Activity

Pyrrole derivatives have also been synthesized and evaluated for their biological activities, including antimicrobial and antitubercular effects. Research indicates that these compounds can inhibit specific bacterial functions, offering a pathway to novel therapeutic agents (Poce et al., 2013).

Propiedades

IUPAC Name |

5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWKPAZUDJORHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2758164.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2758174.png)

![1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2758175.png)

![Diethyl [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B2758180.png)

![1-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2758183.png)

![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2758185.png)

![Tert-butyl 2-[3-(methylamino)oxolan-3-yl]acetate](/img/structure/B2758186.png)